molecular formula C9H12N2O2 B1278854 2-amino-N-methoxy-N-methylbenzamide CAS No. 133776-41-7

2-amino-N-methoxy-N-methylbenzamide

Cat. No. B1278854
CAS RN: 133776-41-7
M. Wt: 180.2 g/mol
InChI Key: RIPUVVAYNHOONU-UHFFFAOYSA-N
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Description

The compound 2-amino-N-methoxy-N-methylbenzamide is a derivative of benzamide with potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their biological activities, synthesis, and structural characteristics. For instance, derivatives of benzamides have been studied for their affinity and selectivity towards dopamine receptors, antiproliferative properties, and antiemetic activities .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of substituted benzoic acids with various amines or the acylation of amino compounds with benzoyl chlorides. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . Similarly, the synthesis of 2-benzoylamino-N-methylthiobenzamides was achieved by acylating 2-amino-N-methyl-thiobenzamide with substituted benzoyl chlorides . These methods could potentially be adapted for the synthesis of 2-amino-N-methoxy-N-methylbenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, GC-MS, and X-ray crystallography. For instance, the structure of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was determined using these techniques . The crystal structure of benzamide derivatives can reveal important information about bond lengths, bond angles, and molecular conformations, as seen in the study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including directed metalation, as demonstrated by N-tert-butyl-N-methyl-2-methoxybenzamide, which underwent metalation followed by reaction with methyl iodide . Cyclization reactions are also common, as seen in the synthesis of 3-methyl-2-phenylquinazolin-4-thiones from 2-benzoylamino-N-methylthiobenzamides . These reactions are crucial for the modification of the benzamide core to achieve desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as density, refractive index, molar refractivity, and polarizability, can be influenced by the presence of substituents on the benzamide ring. For example, the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate showed stronger polarizability effects with an increase in drug concentration . These properties are important for understanding the interaction of these compounds with biological targets and their pharmacokinetic profiles.

Scientific Research Applications

1. Synthetic Chemistry Applications

  • Directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide, a related compound, demonstrates its use in synthesizing other complex organic compounds like lunularic acid and 2-methoxy-6-methylbenzoic acid (Reitz & Massey, 1990).

2. Thermal Stability Analysis

  • The thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide, a derivative of 2-amino-N-methoxy-N-methylbenzamide, has been studied using dynamic DSC curves, providing insights into its decomposition temperature and heat release during thermal decomposition (Cong & Cheng, 2021).

3. Development of Neuroleptic Agents

  • The synthesis of heterocyclic 5-amino-2-methoxybenzamides and related compounds indicates the potential use of these compounds in the development of neuroleptic agents (Valenta et al., 1990).

4. Complexation Reactions in Medicinal Chemistry

  • The use of 2-amino-N-methoxy-N-methylbenzamide derivatives for complexation with Zn(II) in synthesizing Schiff base complexes highlights their application in medicinal chemistry, particularly for antibacterial properties (Chohan et al., 2003).

5. Use in Organic Synthesis

  • Synthesis of 3-methyl-2-phenylquinazolin-4-thiones from 2-benzoylamino-N-methylthiobenzamides, which includes the use of 2-amino-N-methoxy-N-methylbenzamide, illustrates its importance in creating other complex organic molecules (Hanusek et al., 2006).

6. Ligand Binding Studies in Biochemistry

  • The compound has been used as a ligand in binding studies to investigate sigma-2 receptors, showing its potential utility in biochemical research (Xu et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, and H319 . The precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .

properties

IUPAC Name

2-amino-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(13-2)9(12)7-5-3-4-6-8(7)10/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPUVVAYNHOONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453391
Record name 2-amino-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133776-41-7
Record name 2-amino-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N,O-Dimethylhydroxylamine (102.5 g) was dissolved in 90% ethanol (40 ml). To the solution were added triethylamine (106 g) and isatoic anhydride (74 g). The mixture was heated for 1.5 hour under reflux. The reaction mixture was concentrated, to which was added a saturated aqueous saline solution, followed by extraction with ethyl acetate (500 ml). The organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off to leave N-methyl-N-methyloxy-2-aminobenzamide (81 g) as a yellow oily product. This compound (6.8 g) and 1-[(tert-butoxycarbonylamino-1-methyl)ethyl]-3-bromobenzene (10 g) were dissolved in tetrahydrofuran (200 ml). The solution was cooled to −80° C. or below, to which was added dropwise, while stirring, n-butyl lithium (1.6 mol/L) (128 ml) over 1.5 hour. To the reaction mixture was added water (200 ml), which was subjected to extraction with ethyl acetate (300 ml). The organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off, and the residue was purified by means of a silica gel column chromatography to give 2-amino-3′-(1-tert-butoxycarbonylamino-1-methyl)ethyl-benzophenone (2.2 g) as a yellow oily product.
Quantity
102.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
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Quantity
106 g
Type
reactant
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Quantity
74 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of N,O-dimethylhydroxylamine hydrochloride (51.2 g, 0.53 mmol) in 90-95% aqueous ethanol (200 ml) is added triethylamine (53 g, 0.53 mmol) and, after 10 minutes stirring at 25° C., isatoic anhydride (37.0 g, 0.35 mmol) in portions. The reaction is then heated at reflux for 1.5 hrs and poured onto an equal volume of ice and saturated sodium bicarbonate. The ethanol is then removed by rotary evaporation, the resulting aqueous mixture extracted with ethyl acetate (3×150 ml), the combined extracts washed with water, brine, dried over magnesium sulfate and activated charcoal, and concentrated to an orange oil. The oil is chromatographed on silica gel (1:1 diethyl ether:hexanes, then acetone) and distilled to give N-methoxy-N-methyl anthranilic acid amide as a pale yellow oil; yield 47.4 g (75%); b.p. 148°-151° C./0.35 mm.
Quantity
51.2 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-amino-N-methoxy-N-methylbenzamide in the synthesis of 2-aminobenzophenones?

A: 2-amino-N-methoxy-N-methylbenzamide is utilized as a key starting material in the synthesis of 2-aminobenzophenones. [, ] The process involves a rapid halogen-lithium exchange reaction. While the abstracts provided don't elaborate on the detailed mechanism, it's likely that the 2-amino-N-methoxy-N-methylbenzamide undergoes modification at the halogen site, ultimately leading to the formation of the 2-aminobenzophenone structure.

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